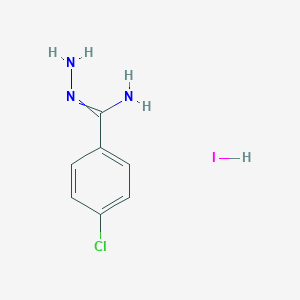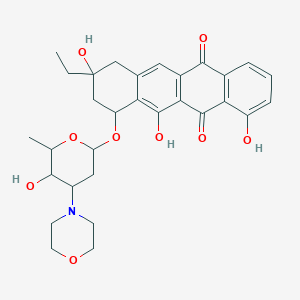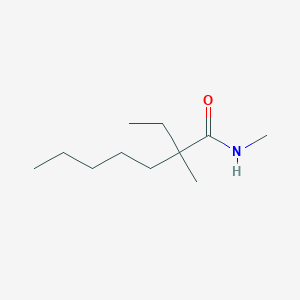
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a tetrahydropyridine ring, a piperidine ring, and a carbomethoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Carbomethoxy Group: The carbomethoxy group is added via esterification or transesterification reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Mechanism of Action
The mechanism of action of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-carbomethoxy-4-piperidone hydrochloride: Shares structural similarities but differs in specific functional groups.
4-(2-Methylpiperidino)-1,2,5,6-tetrahydropyridine: Lacks the carbomethoxy group, leading to different chemical properties.
Uniqueness
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
101952-75-4 |
|---|---|
Molecular Formula |
C14H25ClN2O2 |
Molecular Weight |
288.81 g/mol |
IUPAC Name |
methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H |
InChI Key |
JKRRZQZOPLSHDV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
Canonical SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
Synonyms |
Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


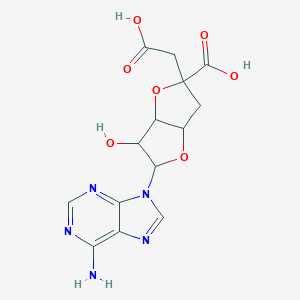
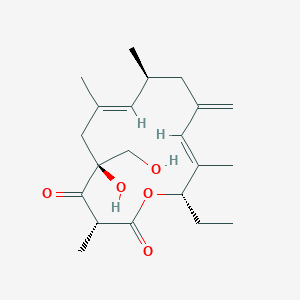
![Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate](/img/structure/B217811.png)
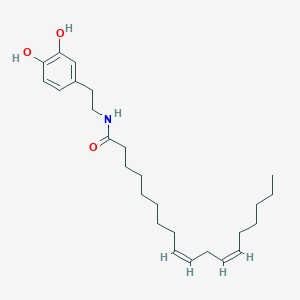
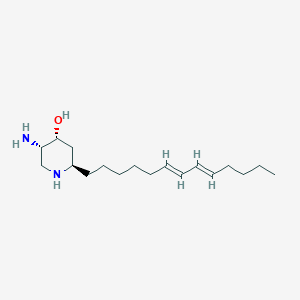
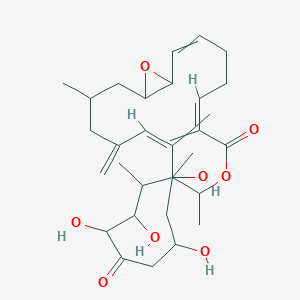
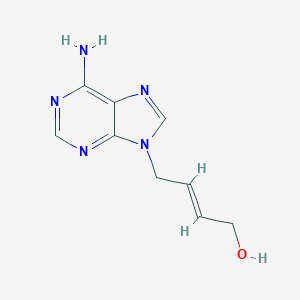
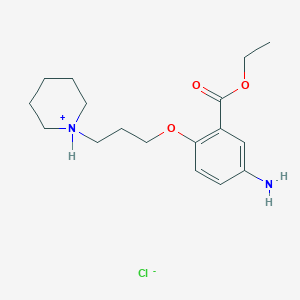
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)
